methyl 3-nitro-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-nitro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C5H5N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-1H-pyrazole-4-carboxylate typically involves the nitration of methyl 1H-pyrazole-4-carboxylate. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another method involves the cyclization of appropriate precursors in the presence of a nitrating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Nucleophiles: Amines, thiols, or alkoxides in the presence of a base.
Major Products
Scientific Research Applications
Methyl 3-nitro-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 3-nitro-1H-pyrazole-4-carboxylate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical interactions. The pyrazole ring can interact with biological targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1H-pyrazole-4-carboxylate: A reduction product of methyl 3-nitro-1H-pyrazole-4-carboxylate.
Methyl 3-chloro-1H-pyrazole-4-carboxylate: A substitution product where the nitro group is replaced by a chlorine atom.
Uniqueness
This compound is unique due to its nitro group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various derivatives with different biological and chemical properties .
Properties
IUPAC Name |
methyl 5-nitro-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)3-2-6-7-4(3)8(10)11/h2H,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDBAXLHOTZXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798715-16-8 |
Source
|
Record name | methyl 3-nitro-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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